2-(cyclopropylmethyl)-4-(4-fluorophenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one
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Description
2-(cyclopropylmethyl)-4-(4-fluorophenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one is a useful research compound. Its molecular formula is C13H14FN3O and its molecular weight is 247.273. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The compound is a derivative of 1,2,4-triazole, a class of heterocyclic compounds. 1,2,4-Triazoles are known to have diverse biological activities and are often used in medicinal chemistry. They can interact with various biological targets such as enzymes, receptors, and ion channels, depending on their specific substitutions .
Biochemical Pathways
1,2,4-triazoles can influence a variety of biochemical pathways depending on their target of action .
Pharmacokinetics
1,2,4-triazoles are generally well absorbed and can be metabolized in the liver .
Result of Action
1,2,4-triazoles can have a variety of effects depending on their specific target of action .
Action Environment
The efficacy and stability of this compound could be influenced by various environmental factors such as pH, temperature, and the presence of other substances. For example, some boronic esters, which are structurally similar to this compound, are known to be susceptible to hydrolysis at physiological pH .
Properties
IUPAC Name |
2-(cyclopropylmethyl)-4-(4-fluorophenyl)-5-methyl-1,2,4-triazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FN3O/c1-9-15-16(8-10-2-3-10)13(18)17(9)12-6-4-11(14)5-7-12/h4-7,10H,2-3,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUTUPCDQCNDDKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)N1C2=CC=C(C=C2)F)CC3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301327018 |
Source
|
Record name | 2-(cyclopropylmethyl)-4-(4-fluorophenyl)-5-methyl-1,2,4-triazol-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301327018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
28.6 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24820361 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
860784-97-0 |
Source
|
Record name | 2-(cyclopropylmethyl)-4-(4-fluorophenyl)-5-methyl-1,2,4-triazol-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301327018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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